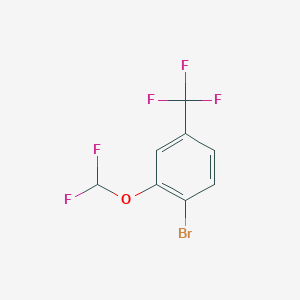
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(difluoromethoxy)benzene” is represented by the SMILES notation: C1=CC=C(C(=C1)OC(F)F)Br .Physical and Chemical Properties Analysis
The compound “1-Bromo-2-(difluoromethoxy)benzene” has a molecular weight of 223.02 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Aryne Route to Naphthalenes
The research by Schlosser and Castagnetti (2001) explores the use of 1-bromo-2-(trifluoromethoxy)benzene and related compounds in generating arynes, which can be trapped in situ with furan to produce naphthalenes. This method facilitates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to yield various derivates, showcasing the potential of these compounds in synthetic organic chemistry. This process involves the generation of phenyllithium intermediates from 1-bromo-(trifluoromethoxy)benzenes, which upon temperature manipulation, can lead to the formation of different arynes, indicating the versatility of these compounds in complex synthetic routes (Schlosser & Castagnetti, 2001).
Synthesis of (Trifluoromethyl)benzenes and -pyridines
Volle and Schlosser (2002) demonstrated the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives as Diels-Alder components, leading to the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. This research highlights the synthetic utility of (trifluoromethyl)benzene derivatives in constructing complex molecules, contributing to the field of organofluorine chemistry. The approach offers a pathway to synthesize trifluoromethyl-substituted phthalates, benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids, emphasizing the role of these compounds in developing new materials and molecules with potential applications in various domains (Volle & Schlosser, 2002).
Sodium Dithionite Initiated Coupling
Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) explored a unique sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene, leading to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study opens up new possibilities for the use of 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene and related compounds in creating materials with potential applications in medicinal chemistry, materials science, and beyond. The structure of the synthesized compound was confirmed through various spectroscopic methods and X-ray crystal analysis, showcasing the method's effectiveness in constructing complex molecules (Dmowski et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSUBVCEBLPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-20-4 |
Source


|
| Record name | 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
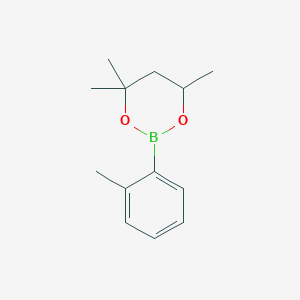


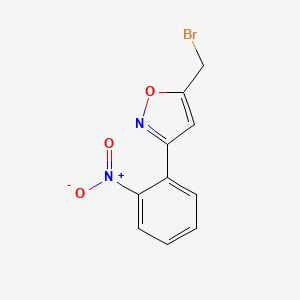
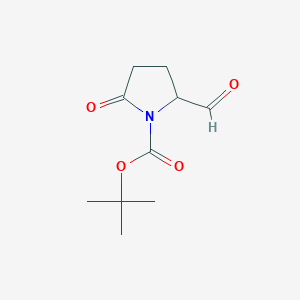

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)



![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
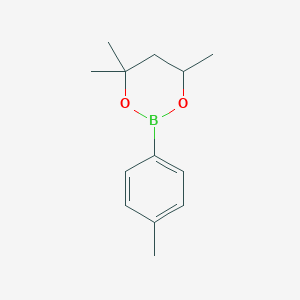
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
